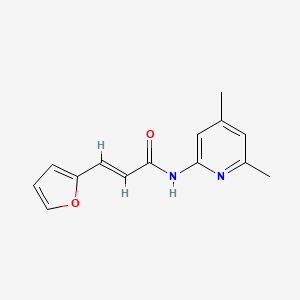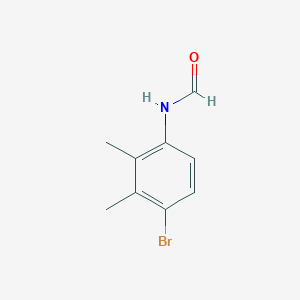![molecular formula C15H14ClFN2O B5877755 N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
Mécanisme D'action
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 inhibits the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein by binding to a specific site on the protein, known as the ATP-binding site. This binding prevents the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, leading to improved mucus clearance in the lungs and other potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to improve chloride transport and mucus clearance in the lungs of cystic fibrosis patients. This compound has also been shown to reduce the growth of cysts in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been well-tolerated in animal studies and has shown minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to be a potent inhibitor of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and has potential therapeutic applications for cystic fibrosis and other diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential to bind to other proteins. Researchers must take these limitations into account when designing experiments using N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172.
Orientations Futures
Future research on N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 should focus on optimizing its pharmacokinetics and pharmacodynamics for use in humans. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, researchers should investigate the potential use of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, more research is needed to understand the long-term effects of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 on the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and other proteins in the body.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 involves the reaction of 2-chloroaniline with 4-fluorobenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to yield N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein, which is defective in cystic fibrosis patients, leading to improved chloride transport and mucus clearance in the lungs. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIMRBKFFTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)